molecular formula C13H22N2O3 B1432177 Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate CAS No. 885516-98-3

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B1432177
CAS No.: 885516-98-3
M. Wt: 254.33 g/mol
InChI Key: FVBVBNNQZAWHNR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanoethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and hydroxyethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate is unique due to the presence of both cyano and hydroxyethyl groups, which confer distinct reactivity and biological activity compared to its analogs.

Biological Activity

Tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 885516-98-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O3C_{13}H_{22}N_{2}O_{3} with a molecular weight of 254.33 g/mol. The structure includes a piperidine ring, a carboxylate group, and a cyano-hydroxyethyl substituent, which may contribute to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related piperidine derivatives have shown efficacy against various viral infections. A study indicated that certain derivatives exhibited significant inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations, suggesting that structural modifications can enhance antiviral activity .

Inhibition of Enzymatic Activity

The compound's structural characteristics suggest potential interactions with various biological targets, including enzymes involved in inflammatory pathways. Research on similar compounds has demonstrated inhibitory effects on cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), which are crucial in mediating inflammatory responses . This inhibition may provide therapeutic benefits in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, its structural features suggest several possible interactions:

  • Enzyme Inhibition : The presence of the carboxylate group may facilitate binding to active sites of enzymes, leading to competitive inhibition.
  • Antiviral Mechanism : Compounds with similar structures have been shown to interfere with viral replication processes, possibly by disrupting viral entry or assembly.

Case Studies and Research Findings

A review of literature reveals various studies focusing on related compounds that provide insights into the biological activity of this compound:

  • Antiviral Activity : A study demonstrated that derivatives with similar piperidine structures could inhibit RSV with an EC50 value in the range of 5–28 μM .
  • Cytotoxicity Assessments : Research indicates that some piperidine derivatives exhibit selective cytotoxicity towards cancer cell lines, with IC50 values significantly lower than those observed in normal cells, suggesting a therapeutic window for potential anticancer applications .
  • Inflammatory Response Modulation : Compounds structurally related to this compound have shown promise in modulating inflammatory pathways, indicating potential use in treating conditions like rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntiviralPiperidine DerivativesInhibition of RSV replication
Enzyme InhibitionSimilar CompoundsInhibition of COX and LOX
CytotoxicityPiperidine DerivativesSelective cytotoxicity
Anti-inflammatoryRelated CompoundsModulation of inflammatory pathways

Properties

IUPAC Name

tert-butyl 4-(2-cyano-2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10-11,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBVBNNQZAWHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (60 g) in diethylether (150 mL) were added a solution of sodium cyanide (32.4 g) in water (100 mL) and concentrated hydrochloric acid (55 mL) by small portions at 0° C. The reaction system was stirred for 4 hr, and the organic layer was washed with brine, dried, and concentrated to give the title compound (67.0 g).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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